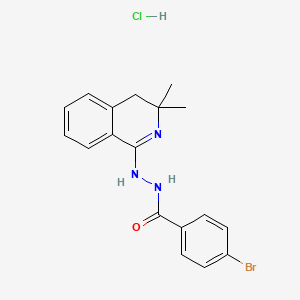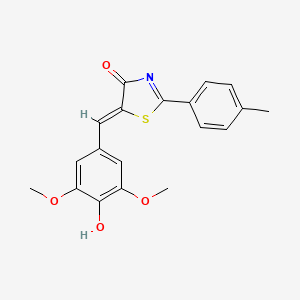
5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one, commonly known as HDM-2 inhibitor, is a chemical compound that has been extensively studied for its potential in cancer treatment. The compound belongs to the class of thiazole derivatives and has shown promising results in inhibiting the activity of the MDM2 protein, which is known to promote cancer cell growth.
Mechanism of Action
HDM-2 inhibitor works by binding to the MDM2 protein, preventing it from interacting with the p53 protein. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. HDM-2 inhibitor has also been shown to inhibit the proliferation of cancer cells and promote their differentiation.
Biochemical and Physiological Effects
HDM-2 inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of the MDM2 protein, the compound has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis. HDM-2 inhibitor has also been shown to inhibit the growth and migration of cancer cells, as well as promote the differentiation of cancer cells into more mature cell types.
Advantages and Limitations for Lab Experiments
HDM-2 inhibitor has several advantages for lab experiments. The compound is relatively easy to synthesize and can be purified using standard techniques. HDM-2 inhibitor has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to using HDM-2 inhibitor in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain experimental setups. HDM-2 inhibitor can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on HDM-2 inhibitor. One area of interest is the development of more potent and selective inhibitors of the MDM2 protein. Another area of interest is the investigation of the potential of HDM-2 inhibitor in combination with other cancer treatments, such as immunotherapy. Finally, there is also interest in exploring the potential of HDM-2 inhibitor in the treatment of other diseases, such as neurodegenerative disorders.
Synthesis Methods
HDM-2 inhibitor can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with thiourea to form 2-(4-methylphenyl)-1,3-thiazolidin-4-one. This intermediate is then reacted with 3,5-dimethoxybenzaldehyde in the presence of a base to form 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
HDM-2 inhibitor has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the activity of the MDM2 protein, which is known to promote cancer cell growth by suppressing the activity of the tumor suppressor protein p53. By inhibiting MDM2, HDM-2 inhibitor can restore the activity of p53, leading to cancer cell death. HDM-2 inhibitor has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-11-4-6-13(7-5-11)19-20-18(22)16(25-19)10-12-8-14(23-2)17(21)15(9-12)24-3/h4-10,21H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXBBIMCZQLBKU-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)OC)O)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4993458.png)
![9-[4-(4-bromo-2-chlorophenoxy)butyl]-9H-carbazole](/img/structure/B4993464.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4993473.png)
![3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993482.png)
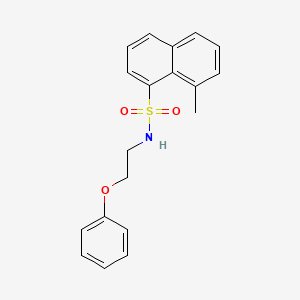
![8-[3-(4-chlorophenoxy)benzyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4993497.png)
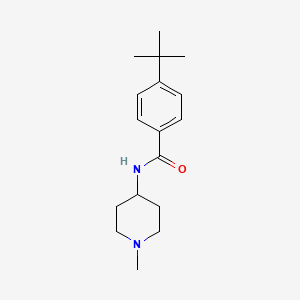
![N-{4-[(diisobutylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4993519.png)
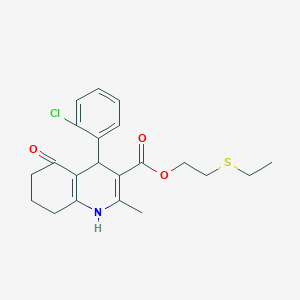
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4993542.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4993549.png)
![5-{2-[3-(4-tert-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4993557.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4993565.png)
